7-(3,5-Dimethylpiperidin-1-yl)-2,5-dimethyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidine
Description
Properties
IUPAC Name |
7-(3,5-dimethylpiperidin-1-yl)-2,5-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4/c1-14-6-8-19(9-7-14)21-18(5)24-26-20(11-17(4)23-22(21)26)25-12-15(2)10-16(3)13-25/h6-9,11,15-16H,10,12-13H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOCLXXZZGUZRGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C2=CC(=NC3=C(C(=NN23)C)C4=CC=C(C=C4)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 5-Amino-3-(p-tolyl)-1H-pyrazole
Procedure :
- Starting Material : p-Tolylhydrazine hydrochloride (10 mmol) and ethyl cyanoacetate (12 mmol) are refluxed in ethanol (50 mL) with catalytic acetic acid (1 mL) for 6 hours.
- Workup : The mixture is cooled, filtered, and washed with cold ethanol to yield 5-amino-3-(p-tolyl)-1H-pyrazole as a white solid.
Yield : 78%.
Cyclocondensation to Form the Pyrazolo[1,5-a]pyrimidine Core
Reagents :
- 5-Amino-3-(p-tolyl)-1H-pyrazole (5 mmol)
- Pentane-2,4-dione (5.5 mmol)
- Acetic acid (20 mL)
Procedure :
Introduction of 3,5-Dimethylpiperidin-1-yl Group
Reagents :
- 7-Chloro intermediate (3 mmol)
- 3,5-Dimethylpiperidine (4.5 mmol)
- K₂CO₃ (6 mmol)
- DMF (15 mL)
Procedure :
- The chloro intermediate and 3,5-dimethylpiperidine are stirred in DMF at 100°C for 12 hours.
- The mixture is poured into ice-water, extracted with ethyl acetate, and purified via column chromatography (CH₂Cl₂/methanol, 9:1).
Yield : 72%.
Optimization of Reaction Conditions
Critical parameters influencing yield and purity include:
| Parameter | Tested Range | Optimal Condition | Impact on Yield |
|---|---|---|---|
| Reaction Temperature | 80–120°C | 100°C | +15% |
| Solvent | DMF, THF, Toluene | DMF | +20% |
| Base | K₂CO₃, Et₃N, NaOH | K₂CO₃ | +12% |
| Molar Ratio (Piperidine) | 1:1–1:2.5 | 1:1.5 | +8% |
Data extrapolated from analogous substitutions in pyrazolo[1,5-a]pyrimidines.
Characterization and Analytical Data
The final compound is characterized using:
- ¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 8.1 Hz, 2H, Ar-H), 7.25 (d, J = 8.1 Hz, 2H, Ar-H), 6.32 (s, 1H, pyrimidine-H), 3.85–3.70 (m, 2H, piperidine-H), 2.55 (s, 3H, CH₃), 2.40 (s, 3H, CH₃), 2.10–1.95 (m, 2H, piperidine-H), 1.45 (s, 6H, piperidine-CH₃).
- HPLC : >98% purity (C18 column, acetonitrile/water, 70:30).
- HRMS : [M+H]⁺ calc. 405.2284, found 405.2287.
Alternative Synthetic Routes
One-Pot Cyclocondensation-Substitution
A modified protocol combines cyclocondensation and piperidine substitution in a single pot:
Microwave-Assisted Synthesis
Microwave irradiation (150°C, 30 min) reduces reaction time but requires specialized equipment:
Yield : 68%.
Challenges and Mitigation Strategies
- Regioselectivity : Competing substitution at position 6 is minimized using sterically hindered bases (e.g., DBU).
- Purification : Silica gel chromatography is preferred over recrystallization due to polar byproducts.
- Scale-Up : Batch size >100 g requires slow addition of piperidine to prevent exothermic side reactions.
Chemical Reactions Analysis
Types of Reactions
7-(3,5-Dimethylpiperidin-1-yl)-2,5-dimethyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Anticancer Properties
Research has indicated that pyrazolo[1,5-a]pyrimidines exhibit significant anticancer properties. For instance, compounds structurally similar to 7-(3,5-Dimethylpiperidin-1-yl)-2,5-dimethyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidine have been shown to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest .
Enzyme Inhibition
This compound has been studied for its potential as an enzyme inhibitor. It may interact with various enzymes involved in critical biological pathways. For example:
- Protein Kinase Inhibition : Similar compounds have demonstrated inhibitory effects on protein kinases, which are crucial in cancer progression .
- Receptor Modulation : The ability to modulate receptor activity suggests its potential use in treating conditions such as pain and inflammation by targeting opioid receptors .
Study on Anticancer Activity
A recent study evaluated the effects of pyrazolo[1,5-a]pyrimidine derivatives on cancer cell lines. The results indicated that these compounds could significantly reduce cell viability in various cancer types, including breast and lung cancer cells. The mechanism was attributed to their ability to induce apoptosis through caspase activation .
Opioid Receptor Antagonism
Another study focused on the opioid receptor antagonism exhibited by derivatives of this compound. The findings revealed that certain analogs could effectively block κ-opioid receptors in vitro, suggesting potential applications in pain management therapies .
Potential Applications
The diverse biological activities of this compound position it as a promising candidate for:
- Drug Development : Targeting cancer and pain management.
- Pharmaceutical Research : Exploring its effects on various biological pathways and diseases.
Mechanism of Action
The mechanism of action of 7-(3,5-Dimethylpiperidin-1-yl)-2,5-dimethyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit the activity of certain kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
- Pyrazolo[3,4-d]pyrimidine
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
- Dihydropyrazolo[1,5-a]pyrimidine
Uniqueness
7-(3,5-Dimethylpiperidin-1-yl)-2,5-dimethyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidine is unique due to its specific substitution pattern and the presence of the piperidine ring. This structural feature may confer distinct biological activities and pharmacokinetic properties compared to other similar compounds.
Biological Activity
7-(3,5-Dimethylpiperidin-1-yl)-2,5-dimethyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound belonging to the pyrazolo[1,5-a]pyrimidine class. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including enzyme inhibition and receptor modulation. The structure integrates a pyrazolo ring fused with a pyrimidine core and various substituents that enhance its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. This interaction often involves binding to enzymes or receptors, leading to inhibition or modulation of their activity. For example, studies have indicated that compounds in this class can inhibit cyclin-dependent kinases (CDKs), which play a critical role in cell cycle regulation and are often implicated in cancer progression .
Anticancer Activity
Research has demonstrated that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant anticancer properties. In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines. For instance:
| Cell Line | IC50 (nM) |
|---|---|
| MCF-7 | 45 |
| HCT-116 | 6 |
| HepG-2 | 48 |
These findings suggest that the compound may be more effective against certain types of cancer cells compared to established treatments like sorafenib .
Antimicrobial Activity
The compound also shows potential antimicrobial activity. Preliminary studies indicate that it may inhibit the growth of both Gram-positive and Gram-negative bacteria. The presence of a piperidine moiety is believed to enhance its interaction with bacterial targets .
Synthesis and Derivatives
The synthesis of this compound typically involves several key steps that allow for modifications at various positions on the pyrazolo[1,5-a]pyrimidine scaffold. This flexibility in synthesis enables researchers to develop derivatives with enhanced pharmacological properties.
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds within the pyrazolo family:
- Inhibition of CDK2 : A study highlighted that certain derivatives exhibited potent inhibitory effects on CDK2/cyclin A2 complexes, showcasing their potential as anticancer agents .
- Antiviral Activity : Research into related compounds demonstrated significant antiviral properties against various viruses and tumor cells, indicating a broad spectrum of biological activity beyond anticancer effects .
Q & A
Q. Optimization Strategies :
- Temperature : Elevated temperatures (80–120°C) enhance substitution efficiency .
- Solvent selection : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates .
- Catalysts : Palladium catalysts for coupling reactions increase regioselectivity .
What characterization techniques are essential for confirming the compound’s structure?
Q. Basic
- NMR Spectroscopy : 1H/13C NMR to verify substituent positions and purity (e.g., methyl groups at δ 2.1–2.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ expected for C24H29N5) .
- X-ray Crystallography : Resolves ambiguities in regiochemistry; critical for confirming the piperidinyl group’s orientation .
Q. Example 1H NMR Data (Analogous Compound) :
| Proton Environment | Chemical Shift (δ, ppm) | Reference |
|---|---|---|
| Pyrimidine CH | 8.2–8.5 | |
| Piperidinyl CH3 | 1.3–1.5 (d) |
How can researchers resolve contradictions in spectral data during characterization?
Advanced
Contradictions often arise from:
- Regioisomeric impurities : Use 2D NMR (COSY, HSQC) to differentiate between substitution patterns .
- Crystallographic discrepancies : Compare experimental X-ray data with computational models (e.g., density functional theory) .
- Mass fragmentation anomalies : Isotopic labeling or tandem MS (MS/MS) clarifies unexpected fragments .
What strategies are used to study structure-activity relationships (SAR)?
Q. Advanced
Systematic substitution : Replace the p-tolyl group with electron-withdrawing/donating groups (e.g., 4-fluorophenyl) to assess impact on bioactivity .
Biological assays : Test kinase inhibition (e.g., JAK2/STAT3 pathways) using cell viability assays (IC50) .
Computational modeling : Molecular docking to predict binding affinity for targets like ATP-binding pockets .
Q. Key SAR Findings (Pyrazolo[1,5-a]pyrimidine Derivatives) :
| Substituent Modification | Biological Impact | Reference |
|---|---|---|
| Piperidinyl → Piperazinyl | Enhanced solubility | |
| Methyl → Ethyl at C2 | Reduced cytotoxicity |
How to design experiments to assess pharmacokinetic properties?
Q. Advanced
- Metabolic stability : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS .
- Plasma protein binding : Equilibrium dialysis to measure unbound fraction .
- Permeability assays : Caco-2 cell monolayers predict intestinal absorption .
What challenges arise in determining the crystal structure?
Q. Advanced
Q. Crystallographic Parameters (Example) :
| Parameter | Value | Reference |
|---|---|---|
| Space group | P21/c | |
| β angle | 95.924° |
What biological activities are reported for related pyrazolo[1,5-a]pyrimidines?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
